Cas no 34359-77-8 (Trimethyl Orthomethoxyacetate)
Trimethyl Orthomethoxyacetate Chemical and Physical Properties
Names and Identifiers
-
- 1,1,1,2-tetramethoxyethane
- Trimethyl Orthometho
- TRIMETHYL ORTHOMETHOXYACETATE
- 1,1,1,2-tetramethoxy-ethane
- AC1L3K0Z
- Triethyl Orthomethoxyacetate
- Trimethyl Methoxyorthoacetate
- trimethyl orthoester of methoxyacetic acid
- Trimethylmethoxyorthoacetat
- Methoxyorthoacetic Acid Trimethyl Ester; 1,1,1,2-Tetramethoxyethane;
- 1,1,1,2-Tetramethoxyethane, AldrichCPR
- DB-345443
- tetramethoxyethane
- SCHEMBL65045
- AKOS023555641
- MFCD13187839
- 34359-77-8
- CS-0217426
- EN300-7435369
- C90458
- DTXSID70187933
- tetramethoxyethan
- VPZFYLQMPOIPKH-UHFFFAOYSA-N
- DTXCID30110424
- Trimethyl Orthomethoxyacetate
-
- Inchi: 1S/C6H14O4/c1-7-5-6(8-2,9-3)10-4/h5H2,1-4H3
- InChI Key: VPZFYLQMPOIPKH-UHFFFAOYSA-N
- SMILES: O(C)C(COC)(OC)OC
Computed Properties
- Exact Mass: 150.08922
- Monoisotopic Mass: 150.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 71.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.9A^2
- XLogP3: -0.3
Experimental Properties
- Density: 1.0302 (rough estimate)
- Boiling Point: 250°C (estimate)
- Flash Point: 62.2°C
- Refractive Index: 1.4550 (estimate)
- PSA: 36.92
Trimethyl Orthomethoxyacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T798150-100mg |
Trimethyl Orthomethoxyacetate |
34359-77-8 | 100mg |
$ 184.00 | 2023-09-05 | ||
| TRC | T798150-1g |
Trimethyl Orthomethoxyacetate |
34359-77-8 | 1g |
$ 1453.00 | 2023-09-05 | ||
| Enamine | EN300-7435369-0.05g |
1,1,1,2-tetramethoxyethane |
34359-77-8 | 95% | 0.05g |
$136.0 | 2024-05-23 | |
| Enamine | EN300-7435369-0.1g |
1,1,1,2-tetramethoxyethane |
34359-77-8 | 95% | 0.1g |
$204.0 | 2024-05-23 | |
| Enamine | EN300-7435369-0.25g |
1,1,1,2-tetramethoxyethane |
34359-77-8 | 95% | 0.25g |
$291.0 | 2024-05-23 | |
| Enamine | EN300-7435369-0.5g |
1,1,1,2-tetramethoxyethane |
34359-77-8 | 95% | 0.5g |
$459.0 | 2024-05-23 | |
| Enamine | EN300-7435369-1.0g |
1,1,1,2-tetramethoxyethane |
34359-77-8 | 95% | 1.0g |
$588.0 | 2024-05-23 | |
| Enamine | EN300-7435369-2.5g |
1,1,1,2-tetramethoxyethane |
34359-77-8 | 95% | 2.5g |
$1235.0 | 2024-05-23 | |
| Enamine | EN300-7435369-5.0g |
1,1,1,2-tetramethoxyethane |
34359-77-8 | 95% | 5.0g |
$2441.0 | 2024-05-23 | |
| Enamine | EN300-7435369-10.0g |
1,1,1,2-tetramethoxyethane |
34359-77-8 | 95% | 10.0g |
$4763.0 | 2024-05-23 |
Trimethyl Orthomethoxyacetate Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on Trimethyl Orthomethoxyacetate
Introduction to Trimethyl Orthomethoxyacetate (CAS No. 34359-77-8)
Trimethyl orthomethoxyacetate, identified by the chemical compound code CAS No. 34359-77-8, is a specialized organic ester that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of applications that span from synthetic chemistry to industrial processes. Its chemical formula, C₅H₁₀O₄, reflects its composition as a derivative of methoxyacetic acid with three methyl groups attached, making it a versatile intermediate in organic synthesis.
The significance of Trimethyl orthomethoxyacetate lies in its role as a building block in the synthesis of more complex molecules. In recent years, advancements in pharmaceutical chemistry have highlighted its utility in the development of novel drug candidates. The compound's ability to undergo various chemical transformations, such as esterification and condensation reactions, makes it particularly valuable in medicinal chemistry. Researchers have leveraged its reactivity to develop intermediates for bioactive molecules targeting various therapeutic areas.
One of the most compelling aspects of Trimethyl orthomethoxyacetate is its application in the synthesis of fine chemicals and specialty materials. Its structural properties allow it to serve as a precursor for polymers, fragrances, and other high-value compounds. The growing demand for sustainable and efficient synthetic routes has positioned this compound as a key player in green chemistry initiatives. Recent studies have demonstrated its use in catalytic processes that minimize waste and energy consumption, aligning with global efforts to promote environmentally friendly practices.
In the realm of pharmaceuticals, Trimethyl orthomethoxyacetate has been investigated for its potential role in modulating biological pathways. Research indicates that derivatives of this compound may exhibit pharmacological activity by interacting with specific enzymes or receptors. For instance, studies have explored its incorporation into drug molecules designed to target neurological disorders, where its structural features contribute to improved bioavailability and reduced side effects. The compound's versatility allows chemists to fine-tune its properties through functional group modifications, enabling the creation of tailored therapeutic agents.
The industrial relevance of CAS No. 34359-77-8 is further underscored by its use in agrochemical formulations. As the agricultural sector seeks innovative solutions to enhance crop protection and yield, Trimethyl orthomethoxyacetate has emerged as a component in certain pesticide and herbicide formulations. Its stability under various environmental conditions makes it an effective carrier for active ingredients, improving the efficacy of these products. This dual application—both in pharmaceuticals and agrochemicals—highlights the compound's broad utility across multiple industries.
From a synthetic chemistry perspective, Trimethyl orthomethoxyacetate offers unique advantages due to its reactivity and compatibility with a wide range of catalysts and solvents. Recent innovations in flow chemistry have enabled more efficient production methods for this compound, reducing reaction times and improving yields. Such advancements are critical for scaling up production while maintaining cost-effectiveness—a key consideration for industrial applications. The ability to produce high-purity batches of CAS No. 34359-77-8 ensures consistency in downstream processes, which is essential for both research and commercial purposes.
The safety profile of Trimethyl orthomethoxyacetate is another area of interest for researchers and manufacturers. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling protocols must be followed to ensure workplace safety. Studies have examined its toxicity and environmental impact, providing guidelines for responsible use. These findings are integral to developing best practices for handling and disposing of the compound, minimizing potential risks associated with its production and application.
Looking ahead, the future prospects for Trimethyl orthomethoxyacetate appear promising as new research continues to uncover its potential applications. Collaborative efforts between academia and industry are likely to drive further innovation, particularly in drug discovery and sustainable manufacturing technologies. The compound's adaptability ensures that it will remain a valuable asset in the chemical toolbox for years to come.
In conclusion, Trimethyl orthomethoxyacetate (CAS No. 34359-77-8) represents a significant advancement in organic synthesis with far-reaching implications across multiple sectors. Its role as an intermediate in pharmaceuticals, agrochemicals, and specialty materials underscores its versatility and importance. As research progresses, we can anticipate even more innovative uses emerging from this remarkable compound.
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